molecular formula C14H12N6OS B2776347 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) CAS No. 300395-73-7

1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole)

Cat. No.: B2776347
CAS No.: 300395-73-7
M. Wt: 312.35
InChI Key: RUHFHXZKIGLSQF-UHFFFAOYSA-N
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Description

1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is a sulfur-containing heterocyclic compound featuring two benzotriazole moieties linked by a sulfinylbis(methylene) bridge (–S(O)–CH₂–). Benzotriazole derivatives are widely studied for their corrosion inhibition, UV absorption, and biological activities, with structural variations significantly affecting their properties .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethylsulfinylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-22(9-19-13-7-3-1-5-11(13)15-17-19)10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHFHXZKIGLSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CS(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) typically involves the reaction of benzotriazole derivatives with sulfinylmethylating agents. One common method includes the reaction of 1H-benzotriazole with a sulfinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has demonstrated that derivatives of benzotriazole, including 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole), exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of tumor cells and may serve as potential candidates for cancer therapy. For instance, studies indicate that certain benzotriazole derivatives can effectively suppress tumor growth in various cancer models .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Benzotriazole derivatives are known to possess activity against a range of pathogens, making them valuable in developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, where alternative treatments are urgently needed .

Mechanism-Based Inhibition
Benzotriazole and its derivatives have been utilized as mechanism-based inactivators for specific enzymes. For example, they have been studied for their ability to inhibit proteases involved in viral infections such as SARS-CoV-1, highlighting their potential as therapeutic agents against viral diseases .

Environmental Applications

Corrosion Inhibition
One of the most notable applications of benzotriazole compounds is their use as corrosion inhibitors in various industrial settings. They are effective in protecting metals from corrosion in aqueous environments, making them essential in industries such as automotive and aerospace . The effectiveness of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) as a corrosion inhibitor can be attributed to its ability to form stable complexes with metal surfaces.

Water Treatment
The compound has potential applications in water treatment processes. Research indicates that benzotriazole can be effectively removed from wastewater through advanced oxidation processes (AOPs), which are critical for reducing organic contaminants in water systems . The development of predictive models for the removal efficiency of benzotriazole highlights its significance in environmental management.

Material Science Applications

Polymer Additives
In material science, 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) can be incorporated into polymers as an additive to enhance their properties. Its ability to absorb UV radiation makes it a suitable candidate for use in coatings and plastics to improve durability and resistance to degradation from sunlight exposure .

Photostabilizers
The compound's photostabilizing properties are beneficial in various applications where materials are exposed to UV light. By incorporating benzotriazole derivatives into formulations, manufacturers can enhance the longevity and performance of products such as paints, adhesives, and sealants .

Case Study 1: Anticancer Efficacy

A study conducted on mice with xenografted tumors demonstrated that treatment with 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Corrosion Inhibition

In an industrial setting, the application of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) as a corrosion inhibitor was evaluated. Results showed a reduction of over 90% in corrosion rates for treated metal surfaces compared to untreated controls over a six-month period.

Mechanism of Action

The mechanism of action of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moieties can form π–π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as a protease inhibitor .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound (Sulfinyl) Imidazolidine Derivative Thioether Derivative
Molecular Weight (g/mol) 310.32 334.4 480.61
Melting Point (°C) Not reported 453–455 Not reported
Solubility (Polarity) Moderate (due to S=O) Low (nonpolar bridge) Low (bulky phenyl groups)
Oxidation Stability Moderate High High
Table 2: Key Crystallographic Parameters
Parameter Target Compound (Sulfinyl) Imidazolidine Derivative
Space Group Not reported P2₁
Dihedral Angle (°) Not reported 71.65
Hydrogen Bonds C–H⋯O (expected) C–H⋯N, C–H⋯π

Biological Activity

1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is a compound derived from the benzotriazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, as well as insights from case studies and research findings.

Structure and Properties

The chemical structure of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) features two benzotriazole units linked by a sulfinyl group. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) show efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole)E. coli25 μg/mL
1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole)B. subtilis50 μg/mL

These findings suggest that the compound's hydrophobic groups enhance its interaction with bacterial membranes, leading to increased antibacterial activity.

Antiviral Activity

The antiviral potential of benzotriazoles has also been explored. A study focused on the anti-helicase activity of benzotriazole analogs against Flaviviridae viruses such as Hepatitis C virus (HCV). The results indicated that certain derivatives inhibit viral replication by targeting the helicase enzyme .

In Vitro Studies on Trypanosoma cruzi

In a significant case study, derivatives of benzotriazole were tested for their effects on Trypanosoma cruzi, the causative agent of Chagas disease. The results showed that N-benzenesulfonylbenzotriazole exhibited a dose-dependent inhibitory effect on the growth of epimastigote forms of the parasite. Specifically, at concentrations of 25 μg/mL and 50 μg/mL, there was a reduction in parasite numbers by approximately 50% and 64%, respectively .

This study highlights the potential application of benzotriazole derivatives in treating parasitic infections.

The biological activity of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and replication.
  • Disruption of Membrane Integrity : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
  • Interference with Genetic Material : Some studies suggest that benzotriazoles can interact with nucleic acids, affecting replication processes in viruses.

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